Chlorpromazine-d6 Hydrochloride

Overview

Description

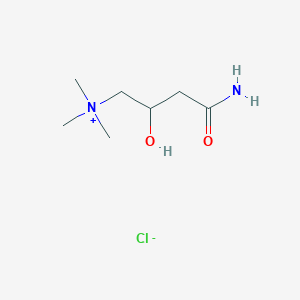

Chlorpromazine-d6 Hydrochloride is the labelled salt of Chlorpromazine . It is primarily used to treat psychotic disorders such as schizophrenia . It is also used to treat severe behavior problems such as explosive, aggressive behavior and hyperactivity in children 1 to 12 years of age .

Molecular Structure Analysis

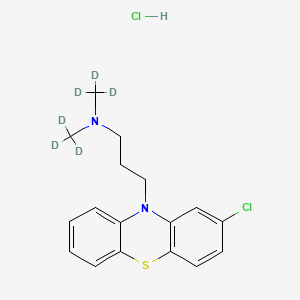

The molecular formula of Chlorpromazine-d6 Hydrochloride is C17D6H13ClN2S·HCl . It is a part of the phenothiazine class of antipsychotic drugs .Chemical Reactions Analysis

Chlorpromazine-d6 Hydrochloride can be determined using automatic sequential injection analysis (SIA) with spectrometric or spectrofluorimetric detection . The determination is based on the oxidation of phenothiazine by cerium (IV) in acidic media, which leads to the formation of a color product .Physical And Chemical Properties Analysis

Chlorpromazine-d6 Hydrochloride is an off-white solid . It is stable and soluble, and it should be stored at -20°C for 3 years or at 4°C for 2 years .Scientific Research Applications

Inhibition of SARS-CoV-2 Nucleocapsid-Mediated Induction of IL-6

Chlorpromazine has been found to inhibit the expression and secretion of IL-6 by monocytes activated by the SARS-CoV-2 virus nucleocapsid protein . This is significant because IL-6 is a key cytokine that creates a proinflammatory environment, which is associated with the severe course of COVID-19 . Therefore, Chlorpromazine could potentially be used to manage the hyperinflammatory state, also known as a cytokine storm, in COVID-19 patients .

Antiviral Activity Against SARS-CoV-2

Chlorpromazine has been proposed to have antiviral activity against SARS-CoV-2 . This is particularly important in the context of the COVID-19 pandemic, where there is a need for effective antiviral medications . The antiviral properties of Chlorpromazine could potentially be leveraged to develop new treatments for COVID-19 .

Treatment of Neuropsychiatric Side Effects of Antiviral Medication

Some drugs used as antiviral medication have neuropsychiatric side effects . Chlorpromazine, being a well-established antipsychotic medication, could potentially be used to manage these side effects .

Treatment of Nausea and Vomiting in Hospice Patients

Chlorpromazine HCl has been nominated for inclusion on the 503B Bulks List for the treatment of nausea and vomiting in hospice patients . This suggests that it could be a valuable medication in palliative care settings .

Treatment of Confusion and Agitation in Hospice Patients

In addition to nausea and vomiting, Chlorpromazine HCl has also been nominated for the treatment of confusion and agitation in hospice patients . This indicates that it could be used to manage a range of symptoms in patients receiving end-of-life care .

Potential Use in the Treatment of COVID-19

Given its potential anti-SARS-CoV-2 activities and its ability to manage the neuropsychiatric side effects of antiviral medication, Chlorpromazine has been proposed for use in the treatment of COVID-19 . This suggests that it could be a valuable addition to the arsenal of drugs used to combat the COVID-19 pandemic .

Mechanism of Action

Target of Action

Chlorpromazine-d6 Hydrochloride, a derivative of Chlorpromazine, primarily targets dopaminergic receptors in the brain . It also interacts with serotonergic (5-HT), muscarinic, and α1-adrenergic receptors . These receptors play crucial roles in various neurological and physiological processes, including mood regulation, motor control, and cognitive function .

Mode of Action

Chlorpromazine-d6 Hydrochloride acts as an antagonist on its primary targets, blocking their normal function . By blocking dopaminergic receptors, it reduces dopaminergic transmission within the brain . This action is thought to contribute to its antipsychotic effects . Its interaction with other receptors like serotonergic and muscarinic receptors contributes to its anxiolytic, antidepressive, and antiaggressive properties .

Pharmacokinetics

Chlorpromazine-d6 Hydrochloride exhibits multicompartmental pharmacokinetics with wide between-subject variability . It is extensively metabolized in the liver, primarily by demethylation and amine oxidation . The drug is rapidly and virtually completely absorbed orally, but it undergoes significant first-pass metabolism, resulting in a low percentage reaching the systemic circulation intact . It is widely distributed into most body tissues and fluids and crosses the blood-brain barrier .

Result of Action

The blockade of dopaminergic receptors by Chlorpromazine-d6 Hydrochloride can lead to a reduction in symptoms of schizophrenia and other psychotic disorders . Its antiemetic activity can help control nausea and vomiting , and its sedative effects can reduce preoperative anxiety . It can also cause side effects such as extrapyramidal symptoms due to its impact on motor control pathways .

Action Environment

The action of Chlorpromazine-d6 Hydrochloride can be influenced by various environmental factors. For instance, the drug’s absorption and first-pass metabolism can be affected by factors such as the individual’s genetic makeup , liver function , and the presence of other drugs . Furthermore, its antiviral activity against SARS-CoV-2 has been proposed, suggesting that it may interact with viral proteins and influence viral entry into cells .

Safety and Hazards

properties

IUPAC Name |

3-(2-chlorophenothiazin-10-yl)-N,N-bis(trideuteriomethyl)propan-1-amine;hydrochloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19ClN2S.ClH/c1-19(2)10-5-11-20-14-6-3-4-7-16(14)21-17-9-8-13(18)12-15(17)20;/h3-4,6-9,12H,5,10-11H2,1-2H3;1H/i1D3,2D3; | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FBSMERQALIEGJT-TXHXQZCNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl.Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])N(CCCN1C2=CC=CC=C2SC3=C1C=C(C=C3)Cl)C([2H])([2H])[2H].Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H20Cl2N2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60746836 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

361.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

1228182-46-4 | |

| Record name | 3-(2-Chloro-10H-phenothiazin-10-yl)-N,N-bis[(~2~H_3_)methyl]propan-1-amine--hydrogen chloride (1/1) | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60746836 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1228182-46-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.